{N}-1-adamantylhexane-1,6-diamine
Overview
Description
{N}-1-adamantylhexane-1,6-diamine is a compound that features an adamantane group attached to a hexane chain terminated with amine groups Adamantane is a diamondoid hydrocarbon known for its stability and unique structure, which imparts specific properties to the compounds it forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-1-adamantylhexane-1,6-diamine typically involves the reaction of adamantane derivatives with hexane-1,6-diamineThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
{N}-1-adamantylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine groups to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the hexane chain or the adamantane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted adamantylhexane derivatives .
Scientific Research Applications
{N}-1-adamantylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of {N}-1-adamantylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides stability and enhances binding affinity, while the hexane-1,6-diamine moiety interacts with specific sites on the target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A simpler diamine with a hexane backbone, used in the production of nylon and other polymers.
1,3-Dehydroadamantane: An unsaturated adamantane derivative with high reactivity, used in organic synthesis.
Uniqueness
{N}-1-adamantylhexane-1,6-diamine is unique due to the combination of the adamantane structure with a hexane-1,6-diamine chain. This combination imparts specific properties such as enhanced stability, reactivity, and binding affinity, making it valuable in various applications .
Properties
IUPAC Name |
N'-(1-adamantyl)hexane-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c17-5-3-1-2-4-6-18-16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,18H,1-12,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITVGSORIKSVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233873 | |
Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-86-1 | |
Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400073-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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